Prostate-specific antigen (165-174)
Descripción
Prostate-specific antigen (PSA) is a serine protease enzyme produced primarily by prostate epithelial cells. It is secreted into seminal fluid, where it liquefies semen, and is detectable in serum at low concentrations. Elevated serum PSA levels are widely used as a biomarker for prostate cancer screening, diagnosis, and monitoring . While PSA exists in multiple isoforms (e.g., free PSA, complexed PSA), its specific fragments, such as the hypothetical PSA (165-174), are less characterized in the literature. This article focuses on comparing PSA with structurally or functionally related compounds, including prostate-specific membrane antigen (PSMA) and prostatic acid phosphatase (PAP).
Propiedades
Secuencia |
FLTPKKLQCV |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Prostate-specific antigen (165-174) |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Differences
PSA vs. PSMA
- Molecular Type :
- Expression Sites: PSA: Primarily in benign and malignant prostate epithelium; decreases in advanced/metastatic cancer . PSMA: Overexpressed in prostate cancer cells and tumor-associated neovasculature of nonprostatic solid malignancies (e.g., renal, colon cancers) .
- PSMA: Therapeutic and diagnostic target (e.g., PSMA-PET imaging, radiopharmaceuticals like ⁶⁸Ga-PSMA-11) .
PSA vs. PAP
- Molecular Type :
- Expression Sites :
- Clinical Utility: PAP: Historically used as a prostate cancer marker before PSA; now secondary to PSA in clinical practice .
Expression Patterns in Prostate Cancer and Metastases
| Compound | Primary Tumor | Lymph Node Metastases | Distant Metastases | Neovasculature | |
|---|---|---|---|---|---|
| PSA | High | Moderate | Low/Undetectable | None | |
| PSMA | High | High | High | Yes (tumors) | |
| PAP | Moderate | Variable | Rare | None |
- PSA expression declines in advanced stages, limiting its utility in metastatic disease .
- PSMA retains high expression in metastases and is uniquely expressed in tumor-associated blood vessels, enabling dual diagnostic/therapeutic targeting .
Diagnostics
- PSA :
- PSMA :
Therapeutics
- PSMA: Targeted therapies (e.g., ¹⁷⁷Lu-PSMA-617) show efficacy in metastatic castration-resistant prostate cancer (mCRPC) . Bimodal conjugates (diagnostic + cytotoxic agents) inhibit PSMA-expressing tumors in preclinical models .
Limitations and Challenges
- PSA: False positives (e.g., benign prostatic hyperplasia) and overdiagnosis .
- PSMA: Heterogeneous expression in some tumors (e.g., neuroendocrine subtypes) . Folate hydrolase activity in nonmalignant neovasculature (e.g., healing tissues) may complicate targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
